Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate

Catalog No.
S690672
CAS No.
331730-08-6
M.F
C24H40N2O5
M. Wt
436.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amin...

CAS Number

331730-08-6

Product Name

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C24H40N2O5

Molecular Weight

436.6 g/mol

InChI

InChI=1S/C12H17NO5.C12H23N/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m0./s1

InChI Key

QYEOQPFAYJEDFE-FVGYRXGTSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)O.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)O.C1CCC(CC1)NC2CCCCC2

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CO1)C(=O)O.C1CCC(CC1)NC2CCCCC2

Organic Chemistry and Peptide Synthesis:

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate, also known as BOC-L-2-furylalanine-DCHA, is a derivative of the amino acid L-2-furylalanine. The "BOC" group (tert-butoxycarbonyl) acts as a protecting group in peptide synthesis. This protecting group ensures that the amino group of L-2-furylalanine is temporarily blocked during peptide chain elongation, allowing for the selective formation of desired peptide bonds. Once the desired peptide sequence is formed, the BOC group can be cleaved under specific conditions to reveal the free amino group, essential for peptide function.

Medicinal Chemistry and Drug Discovery:

L-2-furylalanine is a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins. However, it possesses unique structural features that have attracted interest in medicinal chemistry. The furan ring present in L-2-furylalanine can participate in various interactions with biological targets, potentially leading to the development of novel therapeutic agents. Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate serves as a valuable building block for the synthesis of L-2-furylalanine-containing peptides, which can be further explored for their potential therapeutic applications [].

This compound lacks a common name and is identified by its chemical structure. It likely serves as an intermediate or building block in organic synthesis, particularly for the creation of molecules containing the furan-2-yl moiety (a five-membered aromatic ring with oxygen).


Molecular Structure Analysis

The key features of the molecule include:

  • Central Propanoic Acid Core: A three-carbon chain with a carboxylic acid group (COOH) at one end.
  • (S)-Configuration: The stereochemistry at the second carbon (C2) is designated (S), indicating a specific spatial arrangement of attached groups.
  • Furan-2-yl Moiety: A five-membered aromatic ring with oxygen attached to the third carbon (C3).
  • tert-Butoxycarbonyl Protecting Group (Boc): A bulky group (COOtBu) attached to the second nitrogen (N2) that can be cleaved later in synthesis [].
  • Dicyclohexylamine Salt: Dicyclohexylamine (C12H23N) acts as a counterion to balance the negative charge of the carboxylate group (COO-).

Chemical Reactions Analysis

  • Boc Deprotection: Cleavage of the Boc group using acidic or basic conditions to reveal the underlying amine group (NH2) [].
  • Ester Hydrolysis: Breaking the ester bond between the carboxylic acid and the furan-2-yl group, potentially using aqueous acid or base, to yield the corresponding carboxylic acid and furan-2-ol.
  • Amide Bond Formation: The amine group could participate in amide bond formation with other carboxylic acids to create new peptide-like structures.

Dates

Modify: 2023-08-15

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